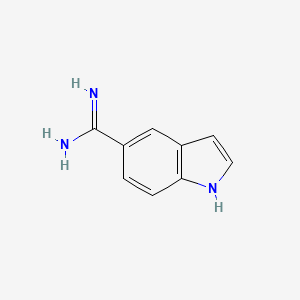

1H-Indole-5-carboximidamide

描述

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged framework in medicinal chemistry. mdpi.com Its prevalence in nature, most notably in the essential amino acid tryptophan, has made it a focal point of drug discovery for decades. ijpsr.com The unique electronic properties and the ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allow it to bind to a wide array of biological receptors and enzymes with high affinity. ijpsr.com

This structural versatility is demonstrated by the broad spectrum of pharmacological activities exhibited by indole-containing compounds. ijpsr.com Researchers have successfully developed indole derivatives as potent agents for numerous therapeutic applications, including:

Anticancer agents: Targeting pathways like tubulin polymerization and protein kinases. ijpsr.com

Antiviral compounds: Including treatments for HIV. ijpsr.com

Anti-inflammatory drugs. ijpsr.com

Antimicrobial and antifungal agents. ijpsr.com

Neurological agents: For conditions like migraine and Alzheimer's disease. ijpsr.com

The development of synthetic methodologies allows for the modification of the indole core at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. ijpsr.com This adaptability has cemented the indole nucleus as a critical building block in the design of new and effective drugs. ijpsr.info

Overview of the Carboximidamide Functionality in Bioactive Molecules

The carboximidamide group, commonly known as an amidine, is another functional group of significant interest in medicinal chemistry. Amidines are characterized by the R-C(=NH)NH₂ moiety and are recognized for their basicity, which is substantially higher than that of amides. This property allows them to exist as protonated amidinium ions at physiological pH, enabling them to form strong ionic interactions and hydrogen bonds with biological targets.

This ability to engage in robust molecular interactions makes the amidine group a key feature in a variety of therapeutic agents. nih.gov The functionality is a common structural element in molecules with a wide range of bioactivities, including:

Antimicrobial

Antiviral

Antifungal

Antiprotozoal

Antiparasitic

The amidine group often serves as a bioisostere for other functional groups, but its unique properties, including its ability to interact with key amino acid residues like aspartic acid in enzyme active sites, make it a valuable component in rational drug design. nih.gov

Historical Context and Current Research Landscape of 1H-Indole-5-carboximidamide

This compound, also referred to as 5-amidinoindole, represents a logical convergence of the privileged indole scaffold and the bioactive amidine functionality. ontosight.ai While extensive research dedicated solely to this specific molecule is not widely documented, it frequently appears in the scientific literature as a key intermediate or a member of compound libraries designed for high-throughput screening. ijpsr.infoontosight.ai

The compound is commercially available from various chemical suppliers, indicating its utility as a building block in synthetic and medicinal chemistry. ontosight.aibldpharm.com Its synthesis is typically achieved from corresponding indole-5-carbonitrile precursors.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₃ | ontosight.ai |

| Molecular Weight | 159.19 g/mol | |

| Common Name | 5-Amidinoindole | ontosight.ai |

| Functional Groups | Indole, Carboximidamide (Amidine) | ontosight.aiontosight.ai |

Research involving this compound and its derivatives has primarily focused on exploring their potential as enzyme inhibitors. The strategic placement of the amidine group at the 5-position of the indole ring creates a vector for specific interactions within enzyme active sites. For instance, derivatives of this compound have been synthesized and investigated for their activity against various enzymes, including hepsin, a serine protease implicated in cancer progression. ijpsr.comijpsr.infonih.gov

| Derivative Structure | Target | Finding | Source |

|---|---|---|---|

| 2-aryl/pyridin-2-yl-1H-indole-5-carboximidamide | Hepsin (Serine Protease) | A derivative, 2-(6-((1-hydroxycyclohexyl)methyl)pyridin-2-yl)-1H-indole-5-carboximidamide, showed potent and selective inhibitory activity against hepsin. | ijpsr.comijpsr.info |

| 2-(4-hydroxybiphenyl-3-yl)-1H-indole-5-carboximidamide | Hepsin (Serine Protease) | Used as a hepsin-binding scaffold in the design of heterobivalent ligands targeting both hepsin and Prostate-Specific Membrane Antigen (PSMA). The amidine group was noted to interact with a key aspartic acid residue in the hepsin active site. | nih.gov |

| 2-(2-methylphenyl)-1H-indole-5-carboximidamide | Drug Development | Listed in the DrugBank database, indicating its relevance as a compound of interest for further pharmacological investigation. | drugbank.com |

| 2-(3,5-dichloro-4-cyanophenyl)-1H-indole-5-carboximidamide | General Biological Activity | Synthesized as part of a library of indole compounds. Molecules with similar structures have been explored for antimicrobial, anti-inflammatory, and anticancer activities. | ontosight.ai |

The current research landscape positions this compound not as an end-product therapeutic itself, but as a valuable molecular scaffold. smolecule.com Its derivatives are being actively explored in the context of developing targeted therapies, particularly in oncology. Future research will likely continue to leverage the unique combination of the indole core for broad structural modifications and the amidine group for specific, charge-based interactions with enzyme targets.

Structure

2D Structure

属性

IUPAC Name |

1H-indole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUPWONEWDTPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71889-75-3 | |

| Record name | 5-Amidinoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Derivatization of 1h Indole 5 Carboximidamide

Established Synthetic Routes to the 1H-Indole-5-carboximidamide Core

The primary route to the this compound core involves the formation of the indole (B1671886) ring system followed by the introduction and transformation of a suitable functional group at the C-5 position.

Key Precursors and Reaction Pathways

The synthesis of this compound predominantly starts from readily available substituted anilines or indoles. A common and crucial precursor is 5-cyanoindole (B20398). The synthesis of 5-cyanoindole can be achieved from 5-bromoindole (B119039) through a cyanation reaction. This reaction typically employs a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF. semanticscholar.org

Once 5-cyanoindole is obtained, the most direct pathway to this compound is through the Pinner reaction. This acid-catalyzed reaction involves treating the nitrile (5-cyanoindole) with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. The reaction proceeds through the formation of an intermediate imino ester salt (Pinner salt), which is then treated with ammonia (B1221849) to yield the desired amidine, this compound. documentsdelivered.combeilstein-journals.orgnih.gov

An alternative approach involves the synthesis of indole-5-carboxylic acid, which can then be converted to the corresponding carboxamide. libretexts.org This carboxamide can potentially be further transformed into the carboximidamide, although this route is less direct than the Pinner reaction.

| Precursor | Reagents and Conditions | Product | Reference(s) |

| 5-Bromoindole | CuCN, DMF, reflux | 5-Cyanoindole | semanticscholar.org |

| 5-Cyanoindole | 1. HCl, Ethanol (anhydrous) 2. Ammonia | This compound | documentsdelivered.combeilstein-journals.orgnih.gov |

| Indole-5-carboxylic acid | 1. SOCl₂ or other activating agents 2. Ammonia | 1H-Indole-5-carboxamide | libretexts.org |

Table 1: Key Synthetic Pathways to this compound Core and its Precursors

Functional Group Transformations and Modulations (e.g., Cyanide Hydrolysis)

The key functional group transformation in the synthesis of this compound is the conversion of a nitrile to a carboximidamide. The Pinner reaction is the classical method for this transformation. documentsdelivered.combeilstein-journals.orgnih.gov The reaction is initiated by the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by an alcohol. The resulting imidate can then be converted to the amidine.

Another important functional group modulation is the conversion of a carboxylic acid to a carboxamide, which serves as a stable intermediate. libretexts.org This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with ammonia. While not a direct route to the carboximidamide, the resulting carboxamide is a closely related derivative. nih.govnih.govfiveable.meyoutube.commdpi.comnih.gov

Synthesis of this compound Derivatives

The diversification of the this compound scaffold is crucial for modulating its physicochemical and biological properties. This is achieved through various substitution and modification strategies on the indole ring and the carboximidamide moiety.

N-Substitution Strategies on the Indole Ring

The nitrogen atom of the indole ring is a common site for substitution, allowing for the introduction of a wide range of functional groups.

N-Alkylation: The indole nitrogen can be alkylated using various alkyl halides in the presence of a base. For instance, N-alkylation of indoles can be achieved through a cooperative rhodium and chiral phosphoric acid-catalyzed N-H bond insertion reaction, yielding N-alkyl indoles. rsc.org Palladium-catalyzed C-H alkylation reactions have also been developed for indoles. nih.gov These methods can be applied to this compound to introduce diverse alkyl groups.

N-Arylation: The synthesis of N-arylindoles can be accomplished through metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. nih.gov Microwave-promoted, one-pot, three-component synthesis of N-arylindoles has also been developed, utilizing sequential Fischer indolization and copper(I)-catalyzed indole N-arylation. nih.gov These strategies offer a pathway to N-phenyl and other N-aryl derivatives of this compound. nih.gov

| Reaction Type | Reagents and Conditions | Resulting Moiety | Reference(s) |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl | rsc.org |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-Aryl | nih.govnih.gov |

Table 2: N-Substitution Strategies for the Indole Ring

Substitutions on the Indole Ring System and Phenyl Moieties

Modifications on the benzene (B151609) portion of the indole ring and any attached phenyl groups can significantly impact the molecule's properties.

Halogenation: The indole ring can be halogenated at various positions. For example, biocatalytic C-H halogenation using enzymes like RebH variants can introduce bromine or chlorine atoms onto the indole scaffold. clockss.org

Nitration: Nitration of the indole ring can be achieved using standard nitrating agents. For instance, 5-nitroindole (B16589) derivatives have been synthesized and utilized as precursors for further modifications. nih.govresearchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are powerful tools for introducing aryl and other substituents onto the indole ring. beilstein-journals.orgrsc.orgnih.gov These reactions typically start from a halogenated indole precursor. For example, 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been synthesized, demonstrating the feasibility of such couplings on the indole core. nih.gov Similarly, palladium-catalyzed double carbonylation can be used to introduce ketocarboxamide and carboxamide dimer functionalities. documentsdelivered.com

Modifications of the Carboximidamide Moiety

The carboximidamide group itself can be a point of modification, although this is less commonly explored compared to substitutions on the indole ring.

N'-Substitution: The nitrogen atoms of the carboximidamide group can potentially be substituted. For example, N'-hydroxy-1H-indole-4-carboximidamide has been synthesized, indicating that modifications at this position are possible. luc.edu The synthesis of N,N'-substituted amidines is also a known transformation in organic chemistry. semanticscholar.org

Conversion to Other Functional Groups: The amidine group can participate in various chemical reactions. Cyclization reactions involving the amidine moiety are common in the synthesis of heterocyclic systems. semanticscholar.orgclockss.org While direct conversion of the carboximidamide to other functional groups on the indole scaffold is not extensively documented, the general reactivity of amidines suggests possibilities for transformations into other nitrogen-containing heterocycles. semanticscholar.orglibretexts.org

| Modification Type | Potential Reagents and Conditions | Resulting Moiety | Reference(s) |

| N'-Hydroxylation | Hydroxylamine | N'-Hydroxycarboximidamide | luc.edu |

| N'-Alkylation/Arylation | Alkyl/Aryl halides, Base | N'-Substituted carboximidamide | semanticscholar.org |

| Cyclization Reactions | Various electrophiles/coupling partners | Fused heterocyclic systems | semanticscholar.orgclockss.org |

Table 3: Potential Modifications of the Carboximidamide Moiety

Design and Synthesis of Heterobivalent Ligands Incorporating this compound

Heterobivalent ligands are molecules designed to interact with two different binding sites simultaneously. This approach can lead to enhanced affinity, selectivity, and unique pharmacological profiles. The indole scaffold is a popular component in the design of such ligands due to its versatile chemistry and ability to bind to numerous receptors. nih.govnih.gov

While specific examples incorporating the this compound moiety are scarce, the design principles can be extrapolated from related structures. The core idea is to link the indole-5-carboximidamide unit, which can serve as a pharmacophore for one target, to another pharmacophore for a second target via a suitable linker. The amidine group, being basic and capable of forming strong hydrogen bonds, could act as a potent anchor or recognition element for targets such as kinases or G-protein coupled receptors.

The design process would involve:

Target Identification: Selecting two relevant biological targets.

Pharmacophore Selection: Using the indole-5-carboximidamide as one pharmacophore and selecting a known ligand for the second target.

Linker Design: Choosing a linker of appropriate length and flexibility to allow simultaneous binding to both sites. Linkers can range from simple alkyl chains to more rigid structures.

Synthesis: The synthesis would involve preparing the two pharmacophoric units and then coupling them via the chosen linker, a common strategy in medicinal chemistry.

Advanced Synthetic Techniques and Scale-Up Considerations

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. This technique has been successfully applied to the synthesis of various indole derivatives and amidines. organic-chemistry.org

The application of microwave irradiation can be particularly advantageous for steps in indole synthesis that are sluggish or require high temperatures, such as certain cyclization or coupling reactions. For instance, the synthesis of polysubstituted amidines from imidoylbenzotriazoles and amines has been shown to proceed in good yields under microwave conditions with short reaction times. organic-chemistry.org Similarly, the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been optimized by exposing reactants to microwave irradiation, resulting in excellent yields.

Table 1: Examples of Microwave-Assisted Synthesis of Indole and Amidine Derivatives

| Starting Materials | Product Type | Reaction Conditions | Time | Yield |

| Imidoylbenzotriazoles, Amines | Polysubstituted Amidines | Microwave Irradiation | Varies | Good |

| Functionalized Anilines, Ethyl Acetoacetate | 2-Methyl-1H-indole-3-carboxylate | Microwave Irradiation | Varies | Excellent |

This table presents generalized findings from literature on related compounds, as specific data for this compound is not available.

Challenges and Strategies for Industrial-Scale Adaptation

Scaling up the synthesis of a fine chemical like this compound from the laboratory to an industrial scale presents several challenges.

Key Challenges:

Reaction Conditions: Reactions involving gaseous reagents like HCl (in the Pinner reaction) require specialized equipment and stringent safety protocols on a large scale. High temperatures or pressures can also be difficult and costly to manage.

Side Reactions: Indole derivatives are susceptible to side reactions like dimerization or polymerization, which can reduce the yield and complicate purification. eurekalert.org Unstable intermediates can also decompose if reaction times are not precisely controlled. eurekalert.org

Purification: Chromatographic purification, common in the lab, is often impractical and expensive for large-scale production. Alternative methods like crystallization or extraction must be developed.

Cost and Availability of Reagents: The cost of starting materials and reagents becomes a critical factor at an industrial scale.

Strategies for Adaptation:

Process Optimization: Thoroughly optimizing reaction parameters (temperature, concentration, catalysts) to maximize yield and minimize byproducts.

Flow Chemistry: Microflow synthesis offers a promising solution by providing precise control over reaction time (often in milliseconds) and temperature, which can suppress side reactions involving unstable intermediates and improve yields significantly. eurekalert.org This technology is also inherently safer and more easily scalable than traditional batch processing. eurekalert.org

Catalyst Selection: Using more efficient and recyclable catalysts can reduce costs and environmental impact.

Telescoping Reactions: Designing a synthetic sequence where intermediates are not isolated can save time, reduce waste, and lower costs.

Chemical Rearrangements and Mechanistic Studies of Indole Carboximidamides

The indole ring and the carboximidamide group can both participate in various chemical rearrangements, often under specific reaction conditions.

Indole Ring Rearrangements:

Fischer Indole Synthesis: While a synthetic method, its mechanism involves a researchgate.netresearchgate.net-sigmatropic rearrangement of a phenylhydrazone intermediate, which is a classic example of indole-related rearrangements. youtube.com

Oxidative Rearrangement: Indoles can undergo oxidative rearrangement to form oxindoles. For example, indoles substituted with 2-hydroxymalonates have been observed to unexpectedly rearrange to oxindoles under iodination conditions. rsc.org

Aza-semipinacol Rearrangement: Certain indoline (B122111) derivatives can undergo stereospecific aza-semipinacol rearrangement under acidic conditions to yield indolenine products, enabling access to different structural scaffolds. chemrxiv.org

Amidine Group Reactivity and Mechanisms:

The formation of amidines via the Pinner reaction proceeds through a well-studied mechanism involving the acid-catalyzed formation of a nitrilium cation, which is then attacked by an alcohol. nih.gov The resulting imidate is a key intermediate that can be converted to the amidine.

Amidines themselves are reactive species. Their reaction with azines like 1,2,3-triazines and 1,2,3,5-tetrazines has been studied mechanistically. It was found that the reaction proceeds not through a concerted Diels-Alder pathway, but via a stepwise addition/N2 elimination/cyclization pathway, with the initial nucleophilic attack of the amidine being the rate-limiting step. nih.gov

For this compound specifically, a potential rearrangement could involve the interaction between the indole nitrogen and the amidine group under certain conditions, or rearrangements of the indole core itself, such as oxidation to the corresponding oxindole. Mechanistic studies would be crucial to understand the reactivity and stability of this specific molecule.

Biological Activities and Pharmacological Profiles of 1h Indole 5 Carboximidamide and Its Derivatives

General Biological Activities of Indole (B1671886) and Carboximidamide Scaffolds

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov Similarly, the carboximidamide functional group is recognized for its ability to engage in specific biological interactions, contributing to the pharmacological profiles of various therapeutic agents.

Indole derivatives have long been recognized for their anti-inflammatory properties. A classic example is Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) built on an indole scaffold, which primarily functions by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. nih.govdrugbank.com Modern research continues to explore novel indole derivatives that modulate key inflammatory pathways, including NF-κB and COX-2, offering potential treatments for chronic inflammatory conditions. nih.govrsc.org The anti-inflammatory effects of these compounds are often attributed to their ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.orgmedchemexpress.com

The carboximidamide moiety also contributes to anti-inflammatory activity. Aryl carboximidamide derivatives have been investigated as potent inhibitors of inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2), key players in the inflammatory cascade. chemimpex.com Certain isoquinoline-1-carboxamide derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators in microglial cells by blocking the MAPKs/NF-κB signaling pathway. drugbank.com The inclusion of the carboxamide group in various molecular structures has been shown to yield compounds with significant anti-inflammatory and analgesic effects. nih.govmdpi.com

The indole scaffold is a cornerstone in the development of antimicrobial agents. nih.govrsc.orguni.lu Indole derivatives have demonstrated efficacy against a wide range of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Some indole compounds are believed to exert their antibacterial effects by inhibiting efflux pumps, which are bacterial defense mechanisms against antibiotics. mdpi.com The versatility of the indole structure allows for the synthesis of derivatives with broad-spectrum antibacterial and antifungal activities. rsc.org

Carboxamide and carboximidamide derivatives have also been noted for their antimicrobial properties. For instance, certain N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.

Indole derivatives are prominent in antiviral drug discovery, with some compounds acting as inhibitors of viral entry, reverse transcriptase, integrase, and protease. Marketed antiviral drugs like Delavirdine and Arbidol contain the indole scaffold. Research has identified indole derivatives with activity against a range of viruses:

Anti-HIV: Some indole-based compounds have shown potent anti-HIV activity, with certain carboxamide derivatives inhibiting HIV-1 integrase.

Anti-HCV: Tetrahydroindole derivatives have demonstrated good antiviral properties against Hepatitis C virus (HCV) genotypes 1b and 2a.

Anti-Dengue: A class of indole alkaloids has been found to inhibit Dengue virus replication. Additionally, certain carboxamidine and carboximidate compounds have shown activity against the dengue virus.

The broader carboxamide and carboximidamide classes of compounds have also been evaluated for their antiviral potential. Ribavirin, a well-known broad-spectrum antiviral drug, is a 1,2,4-triazole-3-carboxamide derivative. Studies on N-carboxamidine-substituted analogues have shown activity against respiratory syncytial virus (RSV) and parainfluenza virus 3 (PIV3).

The indole nucleus is a key structural feature in many anticancer agents. These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The antiproliferative effects of indole derivatives have been observed in a variety of cancer cell lines, including those of the breast, colon, lung, and leukemia.

Carboxamide derivatives are also a significant class of compounds in anticancer drug discovery. They are known to interact with multiple oncogenic targets. For example, N-substituted 1H-indole-2-carboxamides have been evaluated for their antiproliferative activity against breast cancer, leukemia, and colon cancer cell lines. Thiophene carboxamide derivatives have also been investigated as potential anticancer agents.

Indole derivatives are recognized as efficient antioxidants capable of scavenging free radicals and protecting against oxidative stress, which is implicated in numerous diseases. The indole structure itself, particularly the nitrogen atom with its free electron pair, is an active redox center that contributes to the antioxidant capacity. The antioxidant activity can be modulated by adding different functional groups to the indole nucleus.

The carboxamide moiety can also be found in compounds with antioxidant properties. For instance, certain thiazole-carboxamide derivatives have demonstrated potent antioxidant activity, surpassing that of the standard antioxidant Trolox in some assays.

Specific Molecular Targets and Mechanisms of Action

While the general biological activities of the indole and carboximidamide scaffolds are broad, the specific molecular targets of 1H-Indole-5-carboximidamide derivatives are highly dependent on the nature and position of their substituents. Research has identified several key protein targets for various analogues.

Derivatives of the indole-5-carboxamide and indole-5-carboximidamide core have been shown to inhibit a range of enzymes and receptors, demonstrating their potential as targeted therapeutic agents. For instance, certain derivatives act as serine protease inhibitors, which are crucial in various physiological processes. Others have been developed as dual inhibitors, targeting multiple enzymes involved in disease pathology, such as in Alzheimer's disease. Furthermore, the scaffold has been utilized to create potent kinase inhibitors, a major focus in modern oncology research.

Below is a table summarizing the identified molecular targets for specific derivatives of this compound.

| Derivative Class | Molecular Target(s) | Implied Therapeutic Area |

| 2-Phenyl-1H-indole-5-carboximidamides | Serine Protease 1 | Various (e.g., coagulation, inflammation) |

| Indol-3-yl-phenyl allylidene hydrazine carboximidamides | Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1) | Alzheimer's Disease |

| Indole-2-carboxamides | Epidermal Growth Factor Receptor (EGFR), BRAFV600E, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer |

| Indoline-5-sulfonamides | Carbonic Anhydrases (e.g., CA XII) | Cancer |

| Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides | Peptidoleukotriene Receptors | Asthma, Inflammation |

The inhibitory action of 2-(2-Hydroxy-Phenyl)-1h-Indole-5-Carboxamidine and 2-(2-METHYLPHENYL)-1H-INDOLE-5-CARBOXIMIDAMIDE on Serine Protease 1 highlights the potential of this scaffold in modulating enzymatic activity. drugbank.com In the context of neurodegenerative diseases, novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, two key enzymes in the pathology of Alzheimer's disease. chemimpex.com

In the field of oncology, substituted indole-2-carboxamides have been designed as multi-target kinase inhibitors, showing potent inhibitory activity against EGFR, BRAFV600E, and VEGFR-2, which are critical drivers of tumor growth and angiogenesis. Another class, indoline-5-sulfonamides (a reduced form of the indole ring), are effective inhibitors of cancer-related carbonic anhydrase isoforms. Furthermore, modifying the core structure to substituted 3-(phenylmethyl)-1H-indole-5-carboxamides has yielded potent and selective antagonists of peptidoleukotriene receptors, which are involved in asthma and inflammatory responses.

Enzyme Inhibition Studies

Research into the enzyme inhibitory potential of this compound and its analogs has revealed a range of activities against several important therapeutic targets. The indole core, combined with the carboximidamide functional group, provides a versatile platform for developing selective and potent inhibitors.

Hepsin, a type II transmembrane serine protease, is overexpressed in prostate cancer and is implicated in its progression and metastasis. This makes it an attractive target for therapeutic intervention. Derivatives of this compound have been investigated as potential hepsin inhibitors.

Indolecarboxamidines, as a class, have been identified as hepsin inhibitors. A specific derivative, 6-Chloro-2-(2-hydroxy-biphenyl-3-yl)-1H-indole-5-carboxamidine , was identified through in silico screening of public databases for small molecules with high affinity for hepsin. Molecular docking studies of this compound with the hepsin protein were performed to evaluate its binding potential.

Table 1: Investigated this compound Derivative as a Hepsin Inhibitor

| Compound Name | Target Enzyme | Activity |

| 6-Chloro-2-(2-hydroxy-biphenyl-3-yl)-1H-indole-5-carboxamidine | Hepsin | Identified as a potential binder through in silico screening |

Further molecular dynamics simulations on related small molecules that bind to hepsin have suggested that both van der Waals and electrostatic interactions play a crucial role in the stability of the enzyme-inhibitor complex. While detailed kinetic analysis for this specific indole derivative is not available, the initial screening highlights the potential of the this compound scaffold for the development of hepsin inhibitors.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with various cancers. The indole scaffold is a recognized component in the design of HDAC inhibitors.

A series of novel N-hydroxycinnamamide-based HDAC inhibitors featuring an indole-containing cap group have been designed and synthesized. Although not direct derivatives of this compound, these studies underscore the importance of the indole moiety for HDAC inhibitory activity. In one study, a representative compound, 17a , which possesses a substituted indole, demonstrated potent in vitro and in vivo antitumor activity, despite having moderate HDAC inhibitory action compared to other analogs.

Another study focused on thiol-based HDAC inhibitors incorporating a 3-phenyl-1H-pyrazole-5-carboxamide scaffold. While not an indole, the pyrazole-carboxamide structure shares some electronic and structural features with indole-carboxamides. One of the lead compounds from this series, 15j , exhibited an IC50 value of 0.08µM against total HDACs, which was more potent than the approved drug Vorinostat (SAHA) (IC50=0.25µM).

Table 2: HDAC Inhibitory Activity of an Indole-Related Compound

| Compound | Target | IC50 (µM) |

| 15j (pyrazole-carboxamide derivative) | Total HDACs | 0.08 |

| Vorinostat (SAHA) | Total HDACs | 0.25 |

These findings suggest that the indole and related heterocyclic carboxamide scaffolds are promising starting points for the development of novel HDAC inhibitors.

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses inflammatory responses. The indole nucleus has been incorporated into the design of PDE4 inhibitors.

A study on pyridazinone derivatives as PDE4 inhibitors revealed that compounds bearing an indole residue at a specific position exhibited relatively higher inhibitory activity against the PDE4B subtype. Molecular modeling studies of one such derivative, compound 20 , which contains a methoxy (B1213986) group at the 5-position of the indole ring, highlighted the formation of hydrogen bonds between the methoxy group and Gln615 in the active site of PDE4B. Additionally, the flat aromatic system of the indole contributed to van der Waals interactions within the hydrophobic regions of the enzyme's active site. This suggests that the 5-substituted indole scaffold is a key contributor to the inhibitory activity.

Table 3: Indole-Containing PDE4 Inhibitor Mentioned in Research

| Compound | Target Subtype | Key Interaction |

| Pyridazinone derivative with 5-methoxyindole | PDE4B | Hydrogen bonding with Gln615, van der Waals interactions |

While specific kinetic data for this compound itself is not available, the research on related indole-containing compounds provides a strong rationale for its potential as a scaffold for PDE4 inhibitors.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.

Despite a thorough literature search, no studies were identified that specifically investigated the urease inhibitory activity of this compound or its direct derivatives. While some studies have explored the urease inhibitory potential of other indole-containing compounds, such as urea and thiourea derivatives of tryptamine, these are structurally distinct from this compound. Therefore, the potential for this compound to act as a urease inhibitor remains to be explored.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 kinase is a well-established anti-cancer strategy. The indole scaffold is a common feature in many VEGFR-2 inhibitors.

Several studies have highlighted the potential of indole derivatives as VEGFR-2 inhibitors. For instance, a series of indole-2-carboxamides were designed and synthesized as multi-target antiproliferative agents, with some compounds demonstrating inhibitory activity against VEGFR-2.

In one such study, a set of indole-based derivatives were evaluated for their antiproliferative and kinase inhibitory activities. The most potent compounds were further tested for their ability to inhibit VEGFR-2.

Table 4: VEGFR-2 Inhibitory Activity of Indole-2-Carboxamide Derivatives

| Compound | Antiproliferative GI50 (nM) | VEGFR-2 IC50 (nM) |

| Va | 26 | 98 |

| Ve | 48 | 102 |

| Vf | 55 | 115 |

| Vg | 72 | 121 |

| Vh | 86 | 135 |

| Erlotinib (reference) | 33 | Not specified for VEGFR-2 |

The results indicate that indole-carboxamide derivatives can effectively inhibit VEGFR-2. In silico docking studies for these compounds suggested that they bind to the ATP-binding site of the VEGFR-2 kinase domain. This information provides a strong basis for the exploration of this compound and its derivatives as potential VEGFR-2 inhibitors.

Sphingosine kinase 2 (SphK2) is one of the two isoforms of sphingosine kinase, an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in cell proliferation, survival, and migration. Inhibition of SphK2 is being explored as a therapeutic strategy for various diseases, including cancer and inflammatory conditions.

The indole scaffold has been investigated for the development of selective SphK2 inhibitors. In a study aimed at improving the potency and selectivity of SphK2 inhibitors, a series of indole-based compounds were designed and synthesized. The researchers found that a 1,5-disubstituted indole scaffold promoted optimal binding in the SphK2 substrate binding site, leading to enhanced inhibitory activity.

One of the most potent compounds identified in this study was SLC5101465 (6r) , which incorporates a 1,5-disubstituted indole ring. This compound exhibited a Ki of 90 nM for SphK2 and was over 110-fold selective for SphK2 over the SphK1 isoform.

Table 5: SphK2 Inhibitory Activity of a 1,5-Disubstituted Indole Derivative

| Compound | SphK2 Ki (nM) | Selectivity (over SphK1) |

| SLC5101465 (6r) | 90 | >110-fold |

Molecular modeling studies of SLC5101465 revealed key nonpolar interactions with several amino acid residues in the SphK2 active site, including Val308, Phe548, His556, and Cys533. Additionally, hydrogen bonds were formed with Asp211 and Asp308. These findings are particularly relevant to this compound, as it is a 5-substituted indole, suggesting that this core structure is well-suited for targeting the SphK2 active site.

Receptor Agonism and Modulation

The 5-HT7 receptor is a member of the serotonin (B10506) receptor family and is involved in various physiological processes, including mood regulation, circadian rhythms, and cognition. wikipedia.org As such, it has become an attractive target for the development of drugs for central nervous system disorders.

A close derivative of this compound, 3-(2-aminoethyl)-1H-indole-5-carboxamide , also known as 5-Carboxamidotryptamine (5-CT) , is a well-known non-selective, high-affinity full agonist at the 5-HT7 receptor, among other serotonin receptor subtypes. wikipedia.org More recently, another derivative, AH-494 (3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide) , has been identified as a 5-HT7 receptor agonist with greater selectivity over the 5-HT1A receptor compared to 5-CT. wikipedia.orgwikipedia.org These findings underscore the importance of the indole-5-carboxamide scaffold for achieving agonism at the 5-HT7 receptor.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 5-Carboxamidotryptamine (5-CT) | 5-HT7 Receptor | High-affinity full agonist | wikipedia.org |

| AH-494 | 5-HT7 Receptor | Agonist with selectivity over 5-HT1A | wikipedia.orgwikipedia.org |

CB1 Receptor Allosteric Modulation

Derivatives of 1H-indole have been identified as significant allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.govnih.gov These compounds bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. mdpi.com This allosteric binding can modulate the affinity and/or efficacy of the orthosteric ligands. mdpi.com The indole-2-carboxamide scaffold, in particular, has been a key area of research for developing allosteric modulators of the CB1 receptor. bohrium.comresearchgate.net

Structure-activity relationship (SAR) studies on indole-2-carboxamide derivatives have revealed several key structural features that influence their activity as allosteric modulators. These include the nature of the substituent at the C5 position of the indole ring, the length of the alkyl chain at the C3 position, and the nature of the group attached to the carboxamide nitrogen. researchgate.net For instance, an electron-withdrawing group at the C5 position of the indole ring has been shown to be important for activity. nih.gov

One of the pioneering compounds in this class was Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide). nih.gov In equilibrium binding assays, Org27569 was found to increase the binding of the CB1 receptor agonist [3H]CP 55,940, indicating a positive cooperative allosteric effect. nih.gov Conversely, it caused a decrease in the binding of the CB1 receptor inverse agonist [3H]SR 141716A, suggesting negative binding cooperativity. nih.gov Despite enhancing agonist binding, Org27569 and its analogs have been shown to act as insurmountable antagonists of receptor function in functional assays. nih.govrealmofcaring.org

Further research has led to the development of other indole-based allosteric modulators with varying pharmacological profiles, including positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and allosteric agonists. nih.govresearchgate.net For example, ZCZ011, a 2-phenyl-1H-indole derivative, has been identified as a PAM that exhibits antinociceptive effects in pain models without producing the typical side effects associated with direct CB1 agonists. nih.gov

Table 1: Selected Indole-based CB1 Receptor Allosteric Modulators and their Activities

| Compound | Structure | Activity | Reference |

| Org27569 | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide | Positive allosteric modulator of agonist binding; functional antagonist. | nih.gov |

| ZCZ011 | 6-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-2-phenyl-1H-indole | Positive allosteric modulator with in vivo antinociceptive effects. | nih.gov |

| GAT211 (PAM1) | 3-(2-nitro-1-arylethyl)-1H-indole derivative | Positive allosteric modulator in cAMP functional assays. | nih.gov |

Ion Channel and Transporter Modulation: Na+/H+ Exchanger Inhibition

A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against the Na+/H+ exchanger (NHE). nih.gov The Na+/H+ exchanger is a ubiquitous plasma membrane protein that plays a crucial role in the regulation of intracellular pH, cell volume, and sodium homeostasis. mdpi.com Its overactivity has been implicated in various pathological conditions, making it a potential therapeutic target. mdpi.com

In a study exploring the structure-activity relationships of these indole derivatives, the position of the carbonylguanidine group on the indole ring was found to be critical for NHE inhibitory activity. nih.gov Substitution at the 2-position of the indole ring resulted in the most significant improvement in in vitro inhibitory activity. nih.gov This led to the synthesis of a range of N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives.

Further modifications at the 1-position of the indole ring with alkyl or substituted alkyl groups led to enhanced in vitro activities. nih.gov The derivative N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide demonstrated the most potent inhibitory activity in this series. nih.gov

Table 2: Na+/H+ Exchanger Inhibitory Activity of Selected N-(aminoiminomethyl)-1H-indole-2-carboxamide Derivatives

| Compound | Structure | In Vitro Activity | Reference |

| N-(aminoiminomethyl)-1H-indole-2-carboxamide | Baseline activity | nih.gov | |

| N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide (49) | Strongest activity in the series | nih.gov |

Protein-Protein Interaction Modulation: HIV-1 gp41 Fusion Inhibition

The entry of HIV-1 into host cells is a complex process mediated by the viral envelope glycoprotein (Env), which is composed of the gp120 and gp41 subunits. nih.gov The gp41 subunit facilitates the fusion of the viral and cellular membranes, a critical step for viral entry and infection. nih.gov The gp41 protein undergoes a conformational change that involves the formation of a six-helix bundle (6-HB) from its N-terminal and C-terminal heptad repeat regions. researchgate.net This process brings the viral and cellular membranes into close proximity, leading to fusion. youtube.comyoutube.com Consequently, gp41 has emerged as a key target for the development of HIV-1 fusion inhibitors. nih.gov

Indole-based compounds have been investigated as small-molecule inhibitors of HIV-1 entry that target gp41-mediated fusion. nih.gov These inhibitors are designed to interfere with the conformational changes in gp41, thereby preventing the formation of the 6-HB and blocking membrane fusion. nih.gov A structure-based drug design approach has led to the identification of a series of indole compounds that bind to a hydrophobic pocket on the gp41 N-heptad repeat coiled-coil. nih.gov

A strong correlation has been observed between the binding affinity of these indole compounds for the gp41 hydrophobic pocket and their ability to inhibit cell-cell fusion and viral replication. nih.gov This suggests that the hydrophobic pocket is a valid target for the development of low molecular weight HIV-1 fusion inhibitors. nih.gov Optimization of these indole-based inhibitors has led to compounds with sub-micromolar inhibitory activity against both cell-cell fusion and viral replication. nih.gov

Table 3: HIV-1 Fusion Inhibitory Activity of an Optimized Indole Derivative

| Compound | Target | Mechanism of Action | Activity | Reference |

| Optimized Indole Derivative (14g) | HIV-1 gp41 | Binds to the hydrophobic pocket on the NHR coiled-coil, inhibiting 6-HB formation. | Sub-µM inhibitory concentration against cell-cell fusion and viral replication. | nih.gov |

Biological Macromolecule Binding (e.g., DNA)

Molecules containing an indole nucleus have been shown to possess diverse biological properties, which can be attributed to their interactions with both proteins and nucleic acids. nih.gov The ability of indole derivatives to bind to DNA is a significant area of research, as this interaction can lead to the modulation of cellular processes and potential therapeutic applications. nih.govnih.gov

Studies have been conducted on new indole derivatives to evaluate their ability to interact with DNA. nih.gov DNA binding ability has been analyzed using techniques such as absorption and fluorescence spectroscopy, often using ethidium bromide as a fluorescent probe. nih.gov Changes in the spectroscopic properties of these compounds upon interaction with calf thymus DNA (ctDNA), such as hypochromic and hyperchromic effects, as well as shifts in the absorption maxima, indicate binding to the DNA molecule. nih.gov

For instance, the compound 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one was found to be active against leukemia cell lines and exhibited a high DNA binding constant (Kb) of 5.69 × 10^4. nih.gov These findings suggest that the indole nucleus plays a role in the incorporation of these molecules into the DNA structure. nih.gov Molecular docking studies have further elucidated that indole derivatives can bind to the minor groove of DNA, with hydrogen bonding and hydrophobic interactions playing a major role in this interaction. mdpi.com

Table 4: DNA Binding Properties of a Selected Indole Derivative

| Compound | Method of Analysis | Key Findings | Reference |

| 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a) | Spectroscopic analysis | High DNA binding constant (Kb = 5.69 × 10^4) | nih.gov |

| Indole-3-propionic acid (IPA) | Multispectroscopic and computational modeling | Binds to the minor groove of DNA, primarily through hydrogen bonds and hydrophobic interactions. | mdpi.com |

Apoptosis Pathway Modulation (e.g., IAP Protein Antagonism)

Indole and its derivatives are recognized for their potential as anticancer agents that can induce apoptosis, or programmed cell death. nih.govmdpi.com Apoptosis is a critical cellular process for removing damaged or cancerous cells, and its dysregulation is a hallmark of cancer. nih.gov One of the key families of proteins that regulate apoptosis is the Inhibitor of Apoptosis (IAP) family. nih.gov IAP proteins function by binding to and inhibiting caspases, the key effector enzymes of apoptosis. nih.gov

IAP antagonists are molecules that can neutralize the function of IAP proteins, thereby promoting apoptosis. nih.gov The development of small-molecule IAP antagonists is an active area of cancer research. researchgate.net While the direct antagonism of IAP proteins by this compound has not been explicitly detailed, the broader class of indole-based compounds has been investigated for their ability to modulate apoptotic pathways. nih.govmdpi.com

The anticancer activity of certain indole derivatives has been linked to their ability to induce apoptosis by affecting various cellular targets. mdpi.com For example, some indole alkaloids can regulate cell death by modulating signaling pathways responsible for the death mechanism. mdpi.com Furthermore, small molecule Smac mimetics, which are designed to mimic the endogenous IAP antagonist Smac/DIABLO, often incorporate heterocyclic scaffolds and have been shown to target IAP proteins. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of 1h Indole 5 Carboximidamide Derivatives

Systematic Exploration of Indole (B1671886) Ring Substitutions and Their Impact on Biological Activity

The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring. nih.gov Studies on various indole carboxamides have demonstrated that even minor modifications can lead to substantial changes in potency and selectivity.

For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position was found to enhance the modulatory potency. nih.gov Furthermore, shorter alkyl groups at the C3 position on the indole ring were also beneficial for activity. nih.gov While this study focused on 2-carboxamides, it highlights the sensitivity of the indole scaffold to substitutions at the 5-position.

The position of functional groups on the indole ring is a critical determinant of biological activity. Research on different classes of indole derivatives consistently shows that substituents at certain positions are more favorable than others. For example, a study on 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 selective antagonists demonstrated that substitution at the 7-position of the indole ring with a methoxy (B1213986) group was the most favorable, while substitution at the 4-position was the least favorable. researchgate.net

In the context of anti-MRSA agents, halogen substitution on the indole ring of 3-substituted-1H-imidazol-5-yl-1H-indoles was found to be crucial for activity, with 5-position analogues typically being more active than their 6-substituted counterparts. mdpi.com This again underscores the importance of the 5-position for achieving desired biological outcomes.

The following table summarizes the general effects of substituent position on the activity of various indole derivatives, providing insights that can be extrapolated to the design of 1H-indole-5-carboximidamide analogues.

| Indole Position | General Impact on Activity | Example/Observation |

| Position 4 | Often the least favorable for substitution. researchgate.net | In a series of CysLT1 antagonists, substitution at this position resulted in decreased potency. researchgate.net |

| Position 5 | Often crucial for activity; substitutions like halogens can be beneficial. nih.govmdpi.com | Chloro or fluoro groups at C5 enhanced CB1 allosteric modulation in 2-carboxamides. nih.gov Halogenation at C5 was favorable for anti-MRSA activity. mdpi.com |

| Position 6 | Activity is generally lower compared to 5-position analogues. mdpi.com | 6-substituted indole-imidazoles were less potent against MRSA than the corresponding 5-substituted compounds. mdpi.com |

| Position 7 | Can be a favorable position for substitution. researchgate.net | A methoxy group at C7 was most favorable for activity in a series of CysLT1 antagonists. researchgate.net |

Influence of Carboximidamide Moiety Modifications on Activity

The carboxamide group is a key feature in many biologically active indole derivatives, primarily due to its ability to form hydrogen bonds with various enzymes and proteins, often leading to inhibitory activity. nih.gov Modifications of this moiety can therefore have a profound impact on the compound's interaction with its target.

In the development of leukotriene receptor antagonists, variations of the amide group in substituted indole-5-carboxamides were explored to improve potency. nih.gov It was found that more lipophilic transposed amides were needed to increase oral activity, leading to the discovery of a derivative with subnanomolar affinity for the target receptor. nih.gov This suggests that both the electronic and steric properties of the groups attached to the carboxamide (or by extension, carboximidamide) nitrogen are critical for optimizing pharmacokinetic and pharmacodynamic properties.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides invaluable tools for understanding SAR at a molecular level. mdpi.com Techniques such as molecular docking and homology modeling can predict how a ligand binds to its target, guiding the design of more potent and selective compounds.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com This technique is widely used to understand the binding modes of indole derivatives and to predict the binding affinities of novel analogues.

For example, molecular docking studies on N-substituted indole derivatives as potential COX-2 inhibitors revealed that the most active compound displayed good interaction energy, which correlated with its potent anti-inflammatory activity. nih.gov Similarly, docking studies of benzimidazole (B57391) derivatives (isosteres of indole) against the EGFR kinase domain showed that substituents contributed not only to hydrogen bonding and hydrophobic interactions but also to van der Waals forces that are crucial for shape complementarity within the binding pocket. ukm.my These studies typically reveal key interactions, such as hydrogen bonds between the ligand and specific amino acid residues (e.g., ASP 437, GLY 101) in the target's active site. mdpi.com

The following table illustrates typical outputs from molecular docking studies, showing how different derivatives might interact with a target protein.

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions (Amino Acid Residues) |

| Derivative A | -8.4 | Hydrogen bond with ASP 437, Hydrophobic interaction with LEU 390 |

| Derivative B | -7.2 | Hydrogen bond with GLY 101, Pi-stacking with PHE 421 |

| Derivative C | -9.1 | Hydrogen bond with SER 354, Salt bridge with LYS 120 |

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model based on the known structure of a related protein (the template). nih.govespublisher.com This modeled structure can then be used for molecular docking studies to investigate ligand-target interactions. nih.gov

This approach has been successfully applied in various studies. For instance, a 3D homology model of the QcrB protein from Mycobacterium tuberculosis was constructed to perform docking simulations with a series of potential inhibitors. nih.gov The Ramachandran plot of the modeled protein showed that 93.25% of residues were in the favored region, indicating a reliable model. nih.gov Similarly, a homology model of human PHD3, a target for type 2 diabetes, was generated to identify novel inhibitors through molecular docking. jddtonline.info This two-step process of homology modeling followed by docking is a powerful strategy for structure-based drug design when faced with a target of unknown structure, and it is a viable approach for studying the interactions of this compound derivatives with novel or uncharacterized biological targets.

Quantum-Chemical Calculations for Mechanistic Insights

Quantum-chemical calculations have emerged as a powerful tool to provide deep mechanistic insights into the structure-activity relationships (SAR) of drug candidates, and derivatives of this compound are no exception. By modeling the electronic structure and properties of these molecules, researchers can rationalize observed biological activities and guide the design of more potent and selective compounds. Methods such as Density Functional Theory (DFT) are frequently employed to unravel the subtle electronic and conformational factors that govern a molecule's interaction with its biological target.

While specific quantum-chemical studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining computational studies on structurally related indole and benzimidazole derivatives containing the critical carboxamidine (amidino) functional group. These studies provide a robust framework for understanding how quantum-chemical parameters correlate with biological function.

Molecular Electrostatic Potential (MEP) Analysis

One of the key applications of quantum chemistry in SAR is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map reveals the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound derivatives, the MEP is crucial for understanding non-covalent interactions, particularly hydrogen bonding, with their biological targets.

In a typical MEP analysis, the electron-rich areas, such as the nitrogen atoms of the indole ring and the carboximidamide group, are shown in shades of red and are indicative of regions that can act as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogen atoms (the indole N-H and the amidine N-H groups) are electron-deficient (shown in blue), marking them as potential hydrogen bond donors. A computational study on N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives, which share the key carboxamidine moiety, demonstrated that the nitrogen atoms of this group are involved in crucial hydrogen bonding with amino acid residues like aspartic acid in the active site of the target protein. rsc.org This underscores the importance of the charge distribution around the amidine group for biological activity.

Table 1: Hypothetical MEP-Derived Atomic Charges for a this compound Derivative

| Atom/Group | Calculated Partial Charge (a.u.) | Potential Role in Binding |

| Indole N-H Proton | +0.35 | Hydrogen Bond Donor |

| Indole Nitrogen | -0.40 | Hydrogen Bond Acceptor |

| Amidine N-H Protons | +0.42 | Hydrogen Bond Donor |

| Amidine Nitrogens | -0.55 | Strong Hydrogen Bond Acceptor |

| Aromatic Ring | Variable (-0.1 to +0.1) | π-π Stacking, Hydrophobic |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular fragments.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are fundamental to a molecule's reactivity and electronic properties. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For this compound derivatives, FMO analysis can provide insights into their potential to participate in charge-transfer interactions with their biological target. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more likely to engage in such interactions. Quantum-chemical calculations can map the distribution of these orbitals across the molecule. Typically for indole derivatives, the HOMO is distributed over the electron-rich indole ring system, while the LUMO may be located on the indole ring or extend to electron-withdrawing substituents. The precise location and energy of these orbitals can be modulated by substitutions on the indole core, thereby fine-tuning the molecule's interaction profile.

Table 2: Calculated Frontier Molecular Orbital Energies for Substituted Indole-5-carboximidamide Analogs

| Derivative Substitution (at C2) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implication for Reactivity |

| -H (Parent Compound) | -5.8 | -1.2 | 4.6 | High Stability |

| -CH3 (Electron-Donating) | -5.6 | -1.1 | 4.5 | Increased Reactivity |

| -Cl (Electron-Withdrawing) | -6.0 | -1.5 | 4.5 | Increased Electron Affinity |

| -Phenyl | -5.5 | -1.7 | 3.8 | Enhanced π-Interactions |

Note: This data is representative of trends observed in DFT studies of substituted aromatic systems and is intended for illustrative purposes.

Conformational and Torsional Analysis

Quantum-chemical calculations are also invaluable for determining the preferred three-dimensional conformations of flexible molecules. For derivatives of this compound with substituents, particularly at the C2 or N1 positions of the indole ring, the relative orientation of these substituents can be critical for fitting into a binding pocket. DFT calculations can be used to compute the potential energy surface as a function of key dihedral angles, identifying the lowest energy (most stable) conformations. This information is crucial for developing accurate pharmacophore models and for performing molecular docking studies, as using the correct, low-energy conformation of a ligand is essential for predicting its binding mode and affinity. For example, studies on indole-5-carboxamide derivatives have shown that optimizing the substitution at the C2 position can lead to significant improvements in potency by influencing the molecule's conformation and pharmacokinetic properties. nih.gov

By integrating these quantum-chemical approaches, medicinal chemists can build a comprehensive, bottom-up understanding of the SAR for this compound derivatives. These computational insights, spanning charge distribution, molecular reactivity, and conformational preferences, provide a rational basis for the design of new analogs with improved therapeutic profiles.

Preclinical Development and Evaluation of 1h Indole 5 Carboximidamide Analogs

In Vitro Pharmacological Characterization

The initial stages of preclinical evaluation focus on characterizing the pharmacological activity of 1H-Indole-5-carboximidamide analogs in controlled laboratory settings. This involves a suite of assays to determine their efficacy, mechanism of action, and potential for therapeutic application.

Cell-Based Assays for Efficacy and Antiproliferative Activity

Cell-based assays are fundamental in determining the biological effects of this compound analogs at a cellular level. These assays are particularly important for assessing their potential as anticancer agents by measuring their ability to inhibit the growth and proliferation of cancer cells.

A variety of human cancer cell lines are utilized to screen for antiproliferative activity. For instance, pyrazole-indole hybrids have been evaluated against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) cells using the MTT assay. nih.gov One notable analog, 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide, demonstrated significant antiproliferative activity against the HepG2 cancer cell line. nih.gov Similarly, other indole (B1671886) derivatives have shown dose-dependent antiproliferative effects on human umbilical vein endothelial cells (HUVECs) and the A549 lung cancer cell line. waocp.org

In the context of prostate cancer, a library of 1H-indole-2-carboxamides exhibited potent antiproliferative activity against both LNCaP and enzalutamide-resistant prostate cancer cell lines, highlighting their potential to overcome drug resistance. nih.gov Furthermore, certain indole-aryl amide derivatives have been shown to inhibit the proliferation of HT29 colon cancer cells, inducing cell cycle arrest and apoptosis. mdpi.com The antiproliferative activity of various indole-based compounds has been demonstrated across a range of cancer cell lines, with some derivatives showing promising GI50 values in the nanomolar range. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Analogs

| Compound/Analog | Cell Line | Assay | Activity (IC50/GI50) |

|---|---|---|---|

| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 | MTT | 6.1 ± 1.9 μM nih.gov |

| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 | MTT | 7.9 ± 1.9 μM nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 Lung Cancer | MTT | 14.4 µg/mL waocp.org |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | MTT | 5.6 µg/mL waocp.org |

| Indole-2-carboxylate (B1230498) derivative 3b | LOX-IMVI Melanoma | MTT | Potent activity reported nih.gov |

| Indole-2-carboxylate derivative 3e | LOX-IMVI Melanoma | MTT | Potent activity reported nih.gov |

| Indole-based derivative Va | Multiple Cancer Cell Lines | Not Specified | 26 nM - 86 nM nih.gov |

| Indole-aryl amide derivative 5 | HT29 Colon Cancer | Not Specified | Inhibited proliferation mdpi.com |

Enzymatic Activity Assays for Target Inhibition

To elucidate the mechanism of action of this compound analogs, enzymatic activity assays are employed to determine their ability to inhibit specific molecular targets. These assays are crucial for understanding how these compounds exert their therapeutic effects.

For instance, pyrazole-indole hybrids that demonstrated strong anticancer activity were further investigated for their effects on key enzymes involved in cell cycle regulation and apoptosis, such as caspase-3, Bcl-2, Bax, and CDK-2. nih.gov Molecular docking studies suggested that these compounds could effectively bind to the active site of the CDK-2 enzyme. nih.gov

In the realm of targeted cancer therapy, indole-based derivatives have been identified as potent inhibitors of several protein kinases. nih.gov Specific analogs have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAFV600E mutant kinase. nih.govnih.gov For example, the unsubstituted indole-2-carboxylate derivative 3a showed promising inhibitory activity against BRAFV600E. nih.gov Another indole derivative, compound Va, demonstrated potent inhibitory activity against EGFR. nih.gov

Table 2: Enzymatic Inhibition by this compound Analogs

| Compound/Analog | Target Enzyme | Activity (IC50) |

|---|---|---|

| Pyrazole-indole hybrid 7a | CDK-2 | Binds to active pocket nih.gov |

| Pyrazole-indole hybrid 7b | CDK-2 | Binds to active pocket nih.gov |

| Indole-2-carboxylate derivative 3a | BRAFV600E | 43 nM nih.gov |

| Indole derivative Va | EGFR | 71 ± 06 nM nih.gov |

| Indole derivative Va | BRAFV600E | 77 nM to 107 nM nih.gov |

Receptor Binding Affinity Studies

Receptor binding assays are critical for evaluating the interaction of this compound analogs with specific receptors, which can be the primary mechanism for their pharmacological effects. These studies determine the binding affinity (often expressed as Ki or IC50 values) of the compounds to their target receptors.

Analogs of this compound have been investigated for their affinity to a range of receptors. For example, indole-imidazole derivatives have been synthesized and evaluated as agonists for the 5-HT7 receptor, with some compounds showing high affinity and selectivity. nih.gov Radioligand displacement assays revealed that compounds with a carbonyl group at the 5th position of the indole ring possessed significant affinity for the 5-HT7R. nih.gov

In other studies, substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which are structurally related to indole carboxamides, have demonstrated potent affinity for the human cannabinoid receptor 1 (hCB1). ebi.ac.uk Furthermore, a series of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives were synthesized and showed high binding affinity for the human 5-hydroxytryptamine1A (5-HT1A) receptor. nih.gov Additionally, a library of 1H-indole-2-carboxamides was discovered to be inhibitors of the androgen receptor (AR) binding function 3 (BF3), an allosteric site on the receptor. nih.gov

Table 3: Receptor Binding Affinity of this compound Analogs

| Compound/Analog | Target Receptor | Affinity (Ki / IC50) |

|---|---|---|

| 3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide (AH-494) | 5-HT7 | Ki = 5 nM nih.gov |

| 3-(1-methyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide | 5-HT7 | Ki = 6 nM nih.gov |

| Substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | hCB1 | Potent affinity reported ebi.ac.uk |

| 3-[3-(4-(2-methoxyphenyl)-1-piperazinyl)-propyl]-1H-indole (12b) | 5-HT1A | IC50 = 15 nM nih.gov |

| 3-[3-(4-(2-pyridinyl)-1-piperazinyl)-propyl]-1H-indole (12h) | 5-HT1A | IC50 = 15 nM nih.gov |

| 1H-indole-2-carboxamides | Androgen Receptor (BF3 site) | Identified as inhibitors nih.gov |

High-Throughput Screening (HTS) in Lead Identification

High-Throughput Screening (HTS) is a powerful drug discovery approach that allows for the rapid testing of large libraries of chemical compounds to identify "hits" with desired biological activity. rjppd.org This methodology plays a crucial role in the early stages of drug development by efficiently screening vast numbers of molecules to find promising lead compounds for further optimization. rjppd.orgjapsonline.com HTS can be applied to both biochemical and cell-based assays, enabling the identification of compounds that modulate a specific target or produce a desired phenotypic change in cells. nih.govdrugtargetreview.com

In the context of discovering new therapeutics, HTS has been utilized to screen for compounds with activity against various diseases. For example, an HTS campaign was conducted to identify small molecules with activity against different life stages of Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov This screening of nearly 300,000 compounds led to the identification of several promising lead compounds for further chemical optimization. nih.gov The goal of such screens is to identify initial hits that can be developed into more potent and selective drug candidates through medicinal chemistry efforts. nih.gov

In Vivo Efficacy Studies

Following promising in vitro results, the evaluation of this compound analogs progresses to in vivo studies to assess their efficacy in living organisms. These studies are essential for understanding how the compounds behave in a complex biological system and for providing evidence of their potential therapeutic benefit in a disease context.

Utilization of Animal Models for Disease Conditions

Animal models that mimic human diseases are indispensable tools in preclinical drug development. nih.gov They allow researchers to evaluate the therapeutic efficacy of drug candidates in a physiological setting that more closely resembles the human condition.

For instance, a novel 5-HT7 receptor agonist based on an indole-imidazole scaffold was evaluated in a mouse model of cognitive impairment. The compound was shown to reverse the disruption in novel object recognition induced by MK-801, indicating its potential for treating cognitive deficits. nih.gov In another example, new cannabinoid receptor antagonists were administered to rats to assess their ability to inhibit food intake, a key in vivo measure of their therapeutic potential. ebi.ac.uk

The anti-angiogenic activity of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide was investigated using an ex vivo rat aorta model, which provides a bridge between in vitro and in vivo studies by using living tissue. waocp.org These types of studies are critical for validating the in vitro findings and for providing the necessary data to support the progression of a compound into clinical development. nih.gov

Application in Optical Imaging and Diagnostic Agent Development

The intrinsic chemical properties of the indole nucleus have positioned its derivatives as promising candidates for the development of fluorescent probes for bioimaging. nih.govresearchgate.net Fluorescent probes constructed from small organic molecules are vital tools in modern biology, offering dynamic insights into the location and concentration of target molecules without requiring genetic modification of the specimen. nih.gov The development of such probes is a burgeoning area of research, with applications in diagnosing and monitoring a variety of diseases. nih.gov

While direct applications of this compound analogs as optical imaging agents are still an emerging area of investigation, the broader class of indole derivatives has shown significant promise. For instance, naphthalimide-indole fused chromophores have been developed as fluorescent probes for the detection of biologically important molecules. researchgate.net Similarly, bis-indole derivatives have been noted for their optical properties, suggesting their potential as sensors for various biological materials. researchgate.net These examples underscore the latent potential of the indole scaffold in creating molecules that can be visualized within biological systems, a critical aspect of modern diagnostic and research tools. The development of this compound analogs with inherent fluorescence or those that can be conjugated with fluorophores could pave the way for novel diagnostic agents.

Assessment of Antitumor Efficacy in Syngeneic and Xenograft Models

The evaluation of a potential anticancer agent's efficacy in vivo is a critical step in preclinical development. This is often accomplished through the use of animal models, such as syngeneic and xenograft models, which provide a platform to assess a compound's antitumor activity in a living system.

Indole-based compounds have been a significant focus of anticancer drug development, with many derivatives demonstrating potent antiproliferative activities. nih.govsci-hub.se For instance, a series of indole-based benzenesulfonamides, including N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide (A6), has been shown to suppress tumor growth and cell migration in breast cancer cell lines. nih.govresearchgate.net Further in vivo validation of such compounds is essential.

In a syngeneic mouse model, which utilizes immunocompetent mice implanted with murine tumor cells, bisindole-derived antagonists of the nuclear receptor NR4A1 were found to decrease tumor growth and inhibit lung metastasis in mice with orthotopically injected 4T1 mouse mammary tumor cells. sci-hub.se Xenograft models, where human cancer cells are implanted into immunodeficient mice, are also widely used. For example, the antitumor effects of CysLT1R antagonists were demonstrated to decrease xenograft tumor growth. plos.org More directly relevant, a potent and covalent indole-based inhibitor, CV-4-26, exhibited significant antitumor activity in a xenografted human hepatocellular carcinoma model in vivo. nih.gov These studies highlight the established pathways for assessing the in vivo antitumor efficacy of indole derivatives, providing a clear framework for the evaluation of novel this compound analogs.

Pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Evaluation

A comprehensive understanding of a drug candidate's pharmacokinetic (PK) and ADMET properties is fundamental to its successful development. These parameters determine the compound's fate in the body and are critical for predicting its therapeutic window and potential liabilities.

Metabolic Stability Profiling